

NVS-VHL720 and VHL E3 Ligase Interaction: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the key players in this field are molecular glue degraders, small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth exploration of NVS-VHL720, a novel molecular glue that co-opts the von Hippel-Lindau (VHL) E3 ligase to selectively degrade cysteine dioxygenase 1 (CDO1).[1][2][3][4][5][6][7][8] We will delve into the quantitative aspects of this interaction, detail the experimental protocols used for its characterization, and visualize the underlying molecular mechanisms.

Core Interaction: The NVS-VHL720-Induced Ternary Complex

NVS-VHL720 functions by creating a novel protein-protein interface between the VHL E3 ligase complex and CDO1.[5] This induced ternary complex is the cornerstone of its mechanism of action, facilitating the transfer of ubiquitin from the E3 ligase to CDO1, marking it for proteasomal degradation.[9][10]

Quantitative Interaction Data







The efficacy of **NVS-VHL720** is underpinned by its specific and potent interactions at both the binary and ternary levels. The following tables summarize the key quantitative data characterizing these interactions.

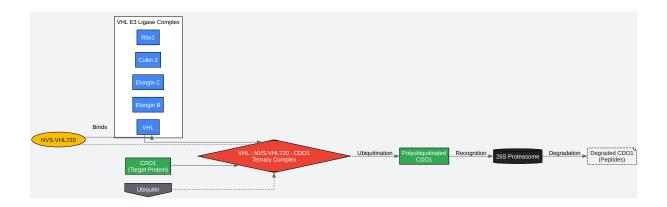


Parameter	Value	Method	Cell Line	Description
CDO1 Recruitment AC50	71 nM	TR-FRET	-	Concentration of NVS-VHL720 required to achieve 50% of the maximum recruitment of CDO1 to the VHL complex in a biochemical assay.[2][4]
VHL Binding KD (binary)	72 nM	SPR	-	Equilibrium dissociation constant for the direct binding of NVS-VHL720 to the VHL protein complex.[2][4]
CDO1 Degradation absDC50	8 nM	Cellular Assay	HEK293T	Absolute concentration of NVS-VHL720 required to induce 50% degradation of CDO1 in cells.[2]
CDO1 Degradation	98%	Cellular Assay	HEK293T	Maximum percentage of CDO1 degradation observed upon treatment with NVS-VHL720.[2] [4]



Signaling Pathway and Mechanism of Action

The degradation of CDO1 mediated by **NVS-VHL720** follows the canonical ubiquitin-proteasome pathway, initiated by the formation of the ternary complex.



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Caption: NVS-VHL720 mediated degradation of CDO1 via the ubiquitin-proteasome system.

Experimental Protocols



Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the **NVS-VHL720** and VHL E3 ligase interaction.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay quantitatively measures the proximity of VHL and CDO1 induced by NVS-VHL720.

Objective: To determine the AC50 of **NVS-VHL720** for inducing the formation of the VHL-CDO1 ternary complex.

Materials:

- Recombinant VHL-ElonginB-ElonginC (VBC) complex (tagged, e.g., with His or GST)
- Recombinant CDO1 protein (tagged with a complementary tag, e.g., biotin or FLAG)
- TR-FRET donor fluorophore-conjugated antibody/streptavidin (e.g., Europium cryptatelabeled anti-His antibody)
- TR-FRET acceptor fluorophore-conjugated antibody/streptavidin (e.g., XL665-labeled anti-FLAG antibody)
- NVS-VHL720
- Assay buffer (e.g., PBS with 0.1% BSA)
- 384-well low-volume microplates

Procedure:

- Prepare a serial dilution of NVS-VHL720 in assay buffer.
- In a 384-well plate, add the VBC complex, CDO1 protein, and the serially diluted NVS-VHL720.
- Add the donor and acceptor fluorophore-conjugated detection reagents.



- Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
- Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
- Calculate the ratio of the acceptor to donor fluorescence and plot the data against the NVS-VHL720 concentration to determine the AC50 value.

Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis

SPR is employed to measure the binding kinetics and affinity of **NVS-VHL720** to VHL and to characterize the formation of the ternary complex.

Objective: To determine the KD of **NVS-VHL720** for VHL and to confirm the formation of the VHL-**NVS-VHL720**-CDO1 ternary complex.

Materials:

- SPR instrument and sensor chips (e.g., CM5 chip)
- Recombinant VBC complex
- Recombinant CDO1 protein
- NVS-VHL720
- Running buffer (e.g., HBS-EP+)
- Immobilization reagents (e.g., EDC/NHS)

Procedure for Binary Interaction:

- Immobilize the VBC complex onto the sensor chip surface.
- Prepare a series of concentrations of NVS-VHL720 in running buffer.



- Inject the NVS-VHL720 solutions over the immobilized VBC surface and a reference surface.
- Monitor the binding response in real-time.
- Regenerate the sensor surface between injections.
- Analyze the data using appropriate binding models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Procedure for Ternary Complex Formation:

- Immobilize the VBC complex on the sensor chip.
- Inject a saturating concentration of NVS-VHL720 to form the binary complex.
- Inject a series of concentrations of CDO1 over the binary complex-loaded surface.
- Monitor the binding response to observe the formation of the ternary complex.

In Vitro Ubiquitination Assay

This biochemical assay confirms that the **NVS-VHL720**-induced ternary complex is functional and leads to the ubiquitination of CDO1.

Objective: To demonstrate the **NVS-VHL720**-dependent ubiquitination of CDO1 by the VHL E3 ligase complex.

Materials:

- Recombinant E1 ubiquitin-activating enzyme
- Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
- Recombinant VBC complex
- Recombinant CDO1 protein
- Ubiquitin

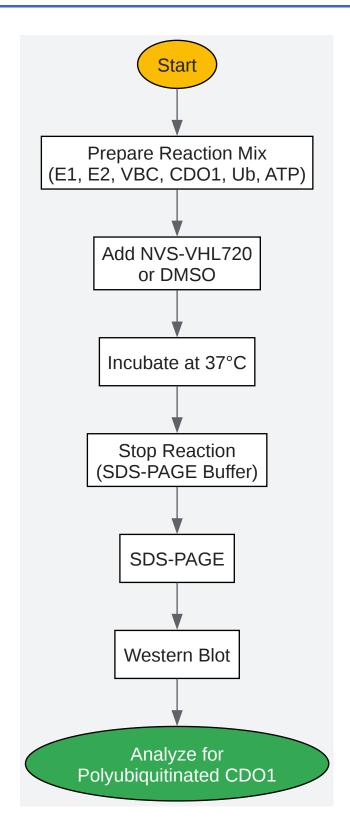


- ATP
- NVS-VHL720
- Ubiquitination buffer
- SDS-PAGE gels and Western blotting reagents
- Anti-CDO1 and anti-ubiquitin antibodies

Procedure:

- Set up reaction mixtures containing E1, E2, VBC, CDO1, ubiquitin, and ATP in ubiquitination buffer.
- Add NVS-VHL720 or DMSO (as a negative control) to the respective reactions.
- Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
- Stop the reactions by adding SDS-PAGE loading buffer and heating.
- Separate the reaction products by SDS-PAGE.
- Perform a Western blot analysis using anti-CDO1 and anti-ubiquitin antibodies to detect the formation of higher molecular weight, polyubiquitinated CDO1 species.





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Caption: Workflow for the in vitro ubiquitination assay.



Quantitative Proteomics for Cellular Degradation Analysis

Mass spectrometry-based quantitative proteomics is the gold standard for assessing the extent and selectivity of protein degradation in a cellular context.

Objective: To quantify the degradation of endogenous CDO1 and assess the global proteome changes upon treatment with NVS-VHL720.

Materials:

- Cell line expressing endogenous CDO1 (e.g., HEK293T)
- NVS-VHL720
- Cell lysis buffer
- Reagents for protein digestion (e.g., trypsin)
- Tandem mass tags (TMT) or other isobaric labeling reagents (for multiplexed quantification)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- Culture cells and treat with various concentrations of NVS-VHL720 or DMSO for a specified time (e.g., 24 hours).
- Harvest and lyse the cells.
- Quantify the protein concentration in the lysates.
- Reduce, alkylate, and digest the proteins into peptides.
- Label the peptides from different treatment conditions with isobaric tags.
- Combine the labeled peptide samples.



- Analyze the combined sample by LC-MS/MS.
- Process the raw data using appropriate software to identify and quantify proteins.
- Determine the relative abundance of CDO1 and other proteins across the different treatment conditions to assess degradation and selectivity.

Conclusion

NVS-VHL720 represents a significant advancement in the field of targeted protein degradation, demonstrating the feasibility of developing potent and selective molecular glue degraders that leverage the VHL E3 ligase. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the interaction between **NVS-VHL720** and the VHL E3 ligase. This knowledge is crucial for the continued development of this and other novel therapeutics based on induced protein degradation.

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